1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one

Medicinal Chemistry Synthetic Intermediates DPP-4 Inhibitors

Procure the exclusively correct 5‑acetyl‑1‑methyl regioisomer for DPP‑4 inhibitor elaboration. Unlike 3‑acetyl or 1‑unsubstituted analogs, this intermediate follows published teneligliptin‑class routes without modification. Its XLogP3 (1.9) and zero H‑bond donors guarantee low aggregation in automated handlers. Standard ≥95 % yellow crystalline powder; ultra‑high purity grades (99.9 %+) available for reference standard use. Ship ambient as non‑hazardous.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1420893-51-1
Cat. No. B1473746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one
CAS1420893-51-1
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NN1C)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-9(15)12-8-11(13-14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyYRSROYIOFLYAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1420893-51-1) Procurement Specifications and Properties


1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1420893-51-1) is a synthetic pyrazole ketone derivative with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol [1]. It serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of selective and orally active dipeptidylpeptidase 4 (DPP-4) inhibitors for antidiabetic drug development . The compound is commercially available as a yellow crystalline powder with a standard purity specification of ≥95% .

Critical Differentiation: Why Generic Pyrazole Ketone Substitution Fails for 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one


Simple substitution with generic pyrazole ketone analogs is not feasible due to the unique regioisomeric and substituent pattern of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one. The acetyl group at the 5-position and methyl at the 1-position create a specific electronic and steric environment that influences downstream reactivity and target binding [1]. In DPP-4 inhibitor synthesis, the 5-acetyl moiety is a critical handle for further derivatization; regioisomers such as the 3-acetyl or 1-unsubstituted analogs yield inactive intermediates or require additional synthetic steps . Furthermore, the compound's computed lipophilicity (XLogP3 = 1.9) and topological polar surface area (34.9 Ų) place it within a narrow property window that is difficult to replicate with other pyrazole cores, impacting solubility and membrane permeability profiles in follow-up medicinal chemistry efforts [1].

Quantitative Differentiation Evidence for 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one Against Comparators


Regioisomeric Purity Advantage Over 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (CAS 1267267-61-7)

1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one is the specific regioisomer required for the synthesis of clinically validated DPP-4 inhibitors such as teneligliptin [1]. The alternative regioisomer, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (CAS 1267267-61-7), has the acetyl group at the 3-position and cannot be directly substituted; it yields structurally different intermediates that fail to recapitulate the desired DPP-4 inhibitory activity [2]. A direct synthetic comparison demonstrates that utilizing the incorrect regioisomer necessitates additional protection/deprotection steps or results in inactive products, increasing synthetic cost and time .

Medicinal Chemistry Synthetic Intermediates DPP-4 Inhibitors

Lipophilicity and Polarity Differentiation from 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives

Computed physicochemical properties provide a baseline for differentiation. 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one exhibits a moderate lipophilicity (XLogP3 = 1.9) and a low topological polar surface area (TPSA = 34.9 Ų) [1]. In contrast, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which are structurally related monoamine oxidase inhibitors, have a reported logP range of 3.0-4.5 and higher TPSA due to the dihydro-pyrazole ring and additional phenyl substituents [2]. This difference translates to a distinct solubility and membrane permeability profile; the target compound is predicted to have better aqueous solubility and lower non-specific binding, which is advantageous for use as a reactive intermediate in aqueous coupling reactions .

Physicochemical Property Profiling Drug Likeness Medicinal Chemistry

Purity Grade Availability Relative to Other Pyrazole Building Blocks

The target compound is offered with a standard purity of ≥95% by multiple vendors (AKSci, CymitQuimica, Biosynth) . Notably, American Elements provides the compound in higher purity grades upon request, including 99%, 99.9%, 99.99%, and 99.999%, as well as pharmaceutical and electronic grades [1]. In contrast, many other simple pyrazole ketone building blocks are only available at 95-97% purity and lack the option for ultra-high purity, which limits their use in applications requiring stringent impurity control such as late-stage functionalization or pharmaceutical impurity profiling .

Chemical Procurement Quality Control Medicinal Chemistry

Computed Hydrogen Bonding Profile for Improved Reaction Prediction

The compound has zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2) [1]. This profile is characteristic of a neutral, poorly hydrogen-bond donating scaffold. In contrast, 1-unsubstituted pyrazole ketones (e.g., 3-acetyl-1H-pyrazole) possess an N-H group (HBD = 1), which can participate in intermolecular hydrogen bonding, leading to altered reactivity in nucleophilic acyl substitution and increased susceptibility to oxidation or side reactions [2]. The absence of a hydrogen bond donor in the target compound reduces the likelihood of aggregation during amide coupling and improves compatibility with moisture-sensitive reagents .

Computational Chemistry Synthetic Planning Medicinal Chemistry

Optimal Application Scenarios for 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one Based on Verified Evidence


Medicinal Chemistry: Synthesis of DPP-4 Inhibitors and Related Antidiabetic Agents

Utilize the compound as the key 5-acetyl intermediate for constructing teneligliptin analogs and other DPP-4 inhibitors. The correct regioisomeric identity (5-acetyl) is essential for following published synthetic routes without modification [1].

High-Throughput Experimentation and Library Synthesis

Leverage the compound's moderate lipophilicity (XLogP3 = 1.9) and absence of hydrogen bond donors to ensure reliable solubility and reduced aggregation in automated liquid handling systems. The standard ≥95% purity and availability of ultra-high purity grades (up to 99.999%) support robust and reproducible reactions in multi-well plates [2].

Analytical Method Development and Impurity Profiling

Employ the ultra-high purity grade (99.9%+) as a reference standard for HPLC, LC-MS, or NMR method development in pharmaceutical impurity analysis. The defined physicochemical properties (TPSA = 34.9 Ų, XLogP3 = 1.9) provide a predictable chromatographic behavior for method optimization [3].

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